Cas no 2548978-14-7 (1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole)
![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole structure](https://ja.kuujia.com/scimg/cas/2548978-14-7x500.png)
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- AKOS040715514
- 2548978-14-7
- 1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole
- F6677-2641
- 2,5-Dimethyl-7-[3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-azetidinyl]pyrazolo[1,5-a]pyrimidine
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- インチ: 1S/C16H20N6/c1-11-6-17-21(7-11)10-14-8-20(9-14)16-5-12(2)18-15-4-13(3)19-22(15)16/h4-7,14H,8-10H2,1-3H3
- InChIKey: JSMQGPMDIDCWNT-UHFFFAOYSA-N
- ほほえんだ: C12=CC(C)=NN1C(N1CC(CN3C=C(C)C=N3)C1)=CC(C)=N2
計算された属性
- せいみつぶんしりょう: 296.17494466g/mol
- どういたいしつりょう: 296.17494466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 51.2Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 4.10±0.40(Predicted)
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6677-2641-3mg |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole |
2548978-14-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6677-2641-4mg |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole |
2548978-14-7 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6677-2641-5mg |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole |
2548978-14-7 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6677-2641-25mg |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole |
2548978-14-7 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6677-2641-2μmol |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole |
2548978-14-7 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6677-2641-20μmol |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole |
2548978-14-7 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6677-2641-75mg |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole |
2548978-14-7 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6677-2641-5μmol |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole |
2548978-14-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6677-2641-20mg |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole |
2548978-14-7 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6677-2641-40mg |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole |
2548978-14-7 | 40mg |
$210.0 | 2023-09-07 |
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazoleに関する追加情報
1-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole: A Comprehensive Overview
The compound with CAS No 2548978-14-7, known as 1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis, biological properties, and potential applications in drug discovery.
The molecular structure of 2,5-dimethylpyrazolo[1,5-a]pyrimidine serves as the core framework of this compound. This heterocyclic system is known for its stability and versatility in forming various bioactive molecules. The presence of methyl groups at positions 2 and 5 enhances the molecule's lipophilicity, which is crucial for its pharmacokinetic properties. The azetidine ring fused to the pyrazolo[1,5-a]pyrimidine further contributes to the compound's rigidity and potential for hydrogen bonding interactions.
Recent studies have highlighted the importance of azetidine-containing compounds in medicinal chemistry. These small four-membered rings are often used to create rigid structures that can mimic natural product scaffolds. In the case of 1H-pyrazole, the nitrogen atoms within the ring provide opportunities for hydrogen bonding and π-interactions, making it a valuable component in drug design.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the pyrazolo[1,5-a]pyrimidine ring system through a nucleophilic aromatic substitution reaction and subsequent alkylation to introduce the azetidine moiety. The optimization of these steps has been a focus of recent research efforts to improve yield and purity.
Biologically, this compound has shown remarkable activity in various assays. Preclinical studies indicate that it exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways. For instance, its ability to inhibit cyclooxygenase (COX) enzymes suggests potential applications in anti-inflammatory therapies. Additionally, recent findings have demonstrated its efficacy in modulating NF-kB signaling, a critical pathway in immune response regulation.
The integration of dimethyl groups into the molecule has been shown to enhance its bioavailability. This modification reduces clearance by hepatic enzymes and prolongs its half-life in vivo. Such properties are essential for developing drugs with favorable pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies reveal that the azetidine ring plays a pivotal role in stabilizing interactions within target protein pockets. This insight has guided further optimization efforts aimed at improving affinity and selectivity.
In terms of therapeutic applications, this compound holds promise in several therapeutic areas. Its anti-inflammatory properties make it a candidate for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, its ability to modulate immune responses suggests potential utility in autoimmune disorders.
Despite its promising profile, challenges remain in translating this compound into clinical use. Issues such as off-target effects and scalability of synthesis need to be addressed through further research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive progress in overcoming these hurdles.
In conclusion, CAS No 2548978-14-7 represents a cutting-edge advancement in medicinal chemistry with significant potential for therapeutic development. Its unique structure and biological activities position it as a valuable tool in drug discovery pipelines. As research continues to uncover new insights into its properties and applications, this compound is poised to make a meaningful impact on future healthcare solutions.
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